2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 1-piperidinecarbodithioate
Overview
Description
The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a piperidine ring, which is a six-membered ring containing a nitrogen atom. The presence of these rings suggests that the compound might have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, oxazole rings can generally be synthesized through cyclodehydration of amides or condensation of nitriles . Piperidine rings can be synthesized through various methods, including the reduction of pyridine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and piperidine rings would likely contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the oxazole ring might undergo reactions at the nitrogen or oxygen atoms, while the piperidine ring might undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole and piperidine rings might affect the compound’s solubility, boiling point, and melting point .Mechanism of Action
Target of Action
The compound’s primary targets are amine oxidase copper containing 3 , transient receptor potential ankyrin 1 , and vanilloid 1 (TRPV1) receptors . These targets play a crucial role in pain perception and inflammation, making them key targets for analgesic and anti-inflammatory drugs .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these targets, leading to changes in the cellular processes they regulate . Under acidic conditions, the compound is transformed into oxaprozin , a known cyclooxygenase inhibitor .
Biochemical Pathways
The compound affects the cyclooxygenase pathway . By inhibiting cyclooxygenase, the compound prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain . This disruption of the cyclooxygenase pathway leads to a reduction in inflammation and pain .
Pharmacokinetics
It is known that under acidic conditions, the compound is transformed into oxaprozin . The impact of this transformation on the compound’s bioavailability is currently unclear .
Result of Action
The inhibition of the compound’s targets and the disruption of the cyclooxygenase pathway result in a reduction in inflammation and pain . This makes the compound potentially useful as an analgesic and anti-inflammatory drug .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For example, under acidic conditions, the compound is transformed into oxaprozin . This transformation could potentially affect the compound’s efficacy and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] piperidine-1-carbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c27-19(16-30-23(29)26-14-8-3-9-15-26)24-22-25-20(17-10-4-1-5-11-17)21(28-22)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBRIPBPUKUUQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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